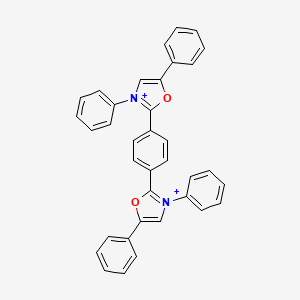
2,2'-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium) is a chemical compound known for its unique structure and properties It is characterized by the presence of two oxazolium rings connected by a phenylene bridge, with each oxazolium ring further substituted with diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,4-phenylenediamine with benzaldehyde derivatives, followed by cyclization to form the oxazolium rings. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolium oxides.
Reduction: Reduction reactions can convert the oxazolium rings to oxazoline derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolium oxides, while substitution reactions can introduce various functional groups onto the phenyl rings, leading to a diverse range of derivatives .
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism by which 2,2’-(1,4-Phenylene)bis(3,5-diphenyl-1,3-oxazol-3-ium) exerts its effects involves its interaction with molecular targets through its oxazolium rings and phenyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,2-Ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine): This compound has a similar phenylene bridge but different heterocyclic rings, leading to distinct properties and applications.
2,2’-(1,2-Diphenyl-1,2-ethenediyl di-4,1-phenylene bis 4,4,5,5): Known for its aggregation-induced emission properties, this compound is used in materials science.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research .
Properties
CAS No. |
90688-97-4 |
|---|---|
Molecular Formula |
C36H26N2O2+2 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[4-(3,5-diphenyl-1,3-oxazol-3-ium-2-yl)phenyl]-3,5-diphenyl-1,3-oxazol-3-ium |
InChI |
InChI=1S/C36H26N2O2/c1-5-13-27(14-6-1)33-25-37(31-17-9-3-10-18-31)35(39-33)29-21-23-30(24-22-29)36-38(32-19-11-4-12-20-32)26-34(40-36)28-15-7-2-8-16-28/h1-26H/q+2 |
InChI Key |
KFTHPOQGLJVUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+](=C(O2)C3=CC=C(C=C3)C4=[N+](C=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


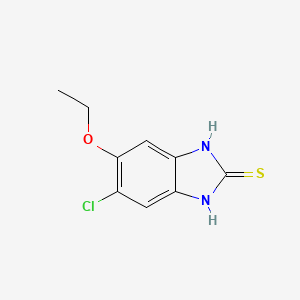
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
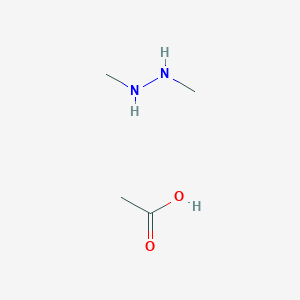
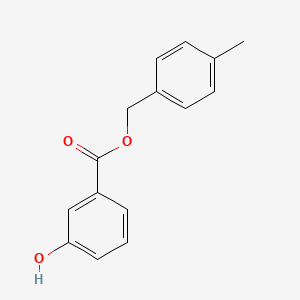
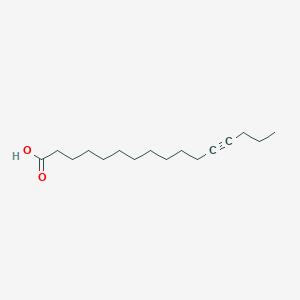

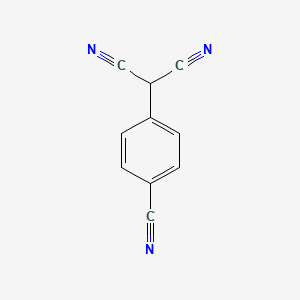

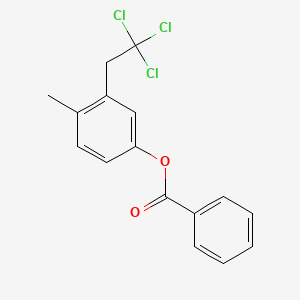

![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
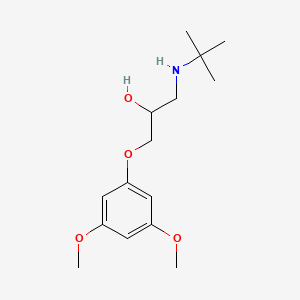
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
